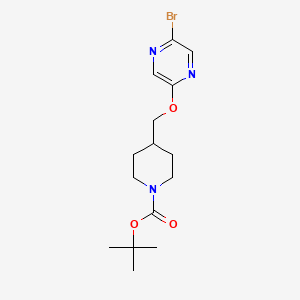
4-(5-Bromo-pyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 4-[[(5-bromo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a bromine atom. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[[(5-bromo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine moiety: This can be achieved through the bromination of pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the brominated pyrazine reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with 1,1-dimethylethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-[[(5-bromo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
1,1-Dimethylethyl 4-[[(5-bromo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-[[(5-bromo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazine moiety play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl 4-[[(5-chloro-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate
- 1,1-Dimethylethyl 4-[[(5-fluoro-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate
- 1,1-Dimethylethyl 4-[[(5-iodo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate
Uniqueness
1,1-Dimethylethyl 4-[[(5-bromo-2-pyrazinyl)oxy]methyl]-1-piperidinecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C15H22BrN3O3 |
|---|---|
Molecular Weight |
372.26 g/mol |
IUPAC Name |
tert-butyl 4-[(5-bromopyrazin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-9-17-12(16)8-18-13/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
POAYAGCDQLWQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















